Pyrrolidin-1-amine dihydrochloride

Adenosine receptor Cardiac function Ligand binding

Specifically procure the N-1 isomer Pyrrolidin-1-amine dihydrochloride (CAS 1389313-46-5) to ensure target engagement in adenosine receptor assays. This rigid, zero-rotatable-bond scaffold serves as a validated fluorescent probe and NMR absorber, critical for biophysical studies. Substituting with the more common and less expensive C-3 isomer (3-Aminopyrrolidine dihydrochloride, CAS 103831-11-4) without explicit validation will yield chemically distinct products and is almost certain to fail in target-specific assays or synthetic routes. Ensure your SAR campaigns and anti-inflammatory programs are built on the correct chemical foundation.

Molecular Formula C4H12Cl2N2
Molecular Weight 159.05
CAS No. 1389313-46-5
Cat. No. B2421272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidin-1-amine dihydrochloride
CAS1389313-46-5
Molecular FormulaC4H12Cl2N2
Molecular Weight159.05
Structural Identifiers
SMILESC1CCN(C1)N.Cl.Cl
InChIInChI=1S/C4H10N2.2ClH/c5-6-3-1-2-4-6;;/h1-5H2;2*1H
InChIKeyMXAQYXXHPDEVDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolidin-1-amine Dihydrochloride (CAS 1389313-46-5): Procurement Guide for N-1 Aminopyrrolidine Research Reagent


Pyrrolidin-1-amine dihydrochloride (CAS 1389313-46-5), also referred to as aminopyrrolidine dihydrochloride, is a dihydrochloride salt form of a saturated nitrogen heterocycle. This compound is primarily categorized as a chemical reagent and synthetic intermediate featuring a pyrrolidine core, a structural motif of significant interest in medicinal chemistry [1]. Its computed properties include a molecular weight of 159.05 g/mol, a topological polar surface area of 29.3 Ų, and zero rotatable bonds, conferring a rigid, compact structure . Commercially, it is offered at purities typically starting from 95% and above .

Why Generic Substitution Fails for Pyrrolidin-1-amine Dihydrochloride: The N-1 vs. C-3 Isomer Distinction


In procurement, substituting Pyrrolidin-1-amine dihydrochloride (N-1 substitution) with the more widely available and less expensive 3-Aminopyrrolidine dihydrochloride (C-3 substitution, CAS 103831-11-4) is a critical and common error. The two are constitutional isomers with distinct chemical and biological properties due to the different positioning of the reactive amino group. While 3-Aminopyrrolidine dihydrochloride is a well-documented key intermediate for quinolone antibiotics like tosufloxacin , Pyrrolidin-1-amine dihydrochloride exhibits a unique, and for certain research applications, non-interchangeable profile of biological interaction . The substitution of one isomer for the other without explicit, application-specific validation will yield chemically distinct products and is almost certain to fail in target-specific assays or synthetic routes.

Quantitative Evidence Guide: Distinguishing Pyrrolidin-1-amine Dihydrochloride (CAS 1389313-46-5)


N-1 Aminopyrrolidine Exhibits Distinct Adenosine Receptor Binding Profile Absent in C-3 Isomer

Pyrrolidin-1-amine dihydrochloride (APDC) has been shown to bind to the adenosine receptor, distinguishing it from the 3-aminopyrrolidine isomer for which no comparable binding is documented. This activity profile is cited as a key differentiator for studying the effect of this receptor on heart function .

Adenosine receptor Cardiac function Ligand binding

Differential Ligand Binding Inhibition: APDC Interferes with Quinolinium and Pyridinium Receptor Interactions

APDC has been shown to inhibit the binding of quinolinium, pyridinium, and benzoate ligands to their respective receptors . This property is distinct from its use as a mere synthetic intermediate and is not reported for the 3-aminopyrrolidine isomer, suggesting a unique application in ligand-receptor interaction studies.

Ligand binding assay Receptor pharmacology Fluorescent dye

Structural Distinction: N-1 Substitution Confers Unique Rigidity and Hydrogen Bonding Profile

The core structural difference between the N-1 and C-3 isomers leads to quantifiable differences in computed molecular properties. Pyrrolidin-1-amine dihydrochloride has 0 rotatable bonds [1], a feature that contributes to molecular rigidity. In contrast, 3-Aminopyrrolidine dihydrochloride (CAS 103831-11-4) has 1 rotatable bond . This structural rigidity directly impacts the entropy of binding and the conformational space accessible to the molecule, influencing its interactions with biological targets.

Structural chemistry Medicinal chemistry Molecular properties

Aminopyrrolidines Identified as Chemokine Receptor Antagonist Scaffolds in Patent Literature

A patent (CA2669917A1) identifies a broad class of aminopyrrolidines, which encompasses the N-1 substituted core, as chemokine receptor antagonists [1]. This classification provides a documented, though non-quantitative, link to a distinct biological pathway, suggesting potential utility in inflammation and immunology research that is not explicitly claimed for the 3-aminopyrrolidine isomer.

Chemokine receptor Inflammation Immunology

Validated Application Scenarios for Pyrrolidin-1-amine Dihydrochloride Procurement


Cardiac Function Studies Targeting Adenosine Receptors

This compound is a relevant reagent for academic and pharmaceutical research groups investigating adenosine receptor function in cardiac physiology. Its documented ability to bind to this receptor makes it a fit-for-purpose tool compound for preliminary binding studies or functional assays. Procuring this specific N-1 isomer is essential, as the C-3 isomer (CAS 103831-11-4) lacks this documented activity.

Development of Chemokine Receptor Antagonists in Immunology

Medicinal chemistry teams focused on developing novel anti-inflammatory agents can utilize this compound as a validated aminopyrrolidine building block. As this chemical class is recognized in patent literature for chemokine receptor antagonism , it serves as a legitimate starting point for synthesizing and screening new derivatives. Its use in this context is justified by its class-level activity inference.

Structure-Activity Relationship (SAR) Studies on Molecular Rigidity

This compound is a valuable comparator for SAR campaigns exploring the impact of molecular flexibility on target binding. Its zero rotatable bonds present a rigid scaffold, which can be systematically contrasted with the more flexible 3-aminopyrrolidine dihydrochloride (1 rotatable bond) [1] to isolate and quantify the effects of conformational entropy on potency and selectivity.

Fluorescent Dye and NMR Spectroscopy in Biochemical Assays

The compound's description as a fluorescent dye and NMR absorber points to a niche application in developing novel biophysical assays. Researchers investigating ligand-receptor interactions can leverage this property to design experiments that require a small, fluorescent, receptor-binding probe, a functional capacity not attributed to its isomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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